1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy(diphenyl)methyl group, and a piperidinyl-pyrrolidine-dione core
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Attachment of the hydroxy(diphenyl)methyl group: This can be done through a Friedel-Crafts alkylation reaction.
Incorporation of the fluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to introduce the fluorophenyl moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the hydroxy(diphenyl)methyl group play crucial roles in binding to these targets, leading to modulation of their activity. The piperidinyl-pyrrolidine-dione core provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with similar compounds, such as:
1-(3-Chlorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
1-(3-Fluorophenyl)-3-{4-[methoxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione: The presence of a methoxy group instead of a hydroxy group can alter the compound’s properties and interactions with molecular targets.
This compound analogs: Various analogs with modifications in the piperidinyl or pyrrolidine-dione core can be synthesized to study structure-activity relationships.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3/c29-23-12-7-13-24(18-23)31-26(32)19-25(27(31)33)30-16-14-22(15-17-30)28(34,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,22,25,34H,14-17,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLIHQAFPPBBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CC(=O)N(C4=O)C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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